APOBEC2 Human Pre-designed siRNA Set A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

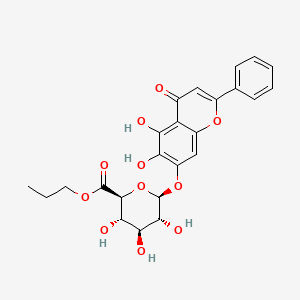

C24H24O11 |

|---|---|

Molecular Weight |

488.4 g/mol |

IUPAC Name |

propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C24H24O11/c1-2-8-32-23(31)22-20(29)19(28)21(30)24(35-22)34-15-10-14-16(18(27)17(15)26)12(25)9-13(33-14)11-6-4-3-5-7-11/h3-7,9-10,19-22,24,26-30H,2,8H2,1H3/t19-,20-,21+,22-,24+/m0/s1 |

InChI Key |

RGDLJQGFLILSHP-QMDPOKHVSA-N |

Isomeric SMILES |

CCCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O |

Canonical SMILES |

CCCOC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Function of APOBEC2 in Human Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 2 (APOBEC2) is a member of the cytidine deaminase family, which is known for its role in nucleic acid editing. However, extensive research, primarily in murine myoblast cell lines, has revealed that APOBEC2's primary function deviates from its family's canonical enzymatic activity. Instead of acting as a DNA or RNA editor, APOBEC2 functions as a crucial transcriptional repressor essential for the proper differentiation of muscle cells. This is accomplished by binding to the promoter regions of non-myogenic genes and recruiting the Nucleosome Remodeling and Deacetylase (NuRD) complex, which includes Histone Deacetylase 1 (HDAC1), to silence their expression. While most detailed mechanistic studies have been conducted in mouse C2C12 cells, data from human cell lines and tissues suggest a conserved role in cellular differentiation and potential implications in disease, including cancer. This guide provides a comprehensive overview of APOBEC2's function, the underlying molecular mechanisms, quantitative data from key experiments, detailed experimental protocols, and visual representations of the relevant pathways and workflows.

Core Function: A Transcriptional Repressor in Myogenesis

Contrary to the established role of many APOBEC family members in DNA and RNA editing, APOBEC2 has been demonstrated to lack significant cytidine deaminase activity.[1][2][3] Instead, its essential function lies in the regulation of gene expression during cellular differentiation, particularly in myogenesis.[1][4] Studies utilizing the C2C12 murine myoblast cell line have shown that APOBEC2 is indispensable for proper myoblast-to-myotube differentiation.[1][4]

The primary role of APOBEC2 is to act as a transcriptional repressor.[1][5] It specifically targets and silences genes that are not associated with muscle development, thereby "safeguarding" the myogenic lineage.[2][3] By repressing these non-muscle genes, APOBEC2 ensures that the developmental program for muscle cell formation can proceed without interference from competing lineage pathways.[1][2] Knockdown of APOBEC2 in myoblasts leads to impaired differentiation, characterized by a decrease in the formation of multinucleated myotubes and reduced expression of key muscle-specific proteins like myosin heavy chain (MyHC) and TroponinT.[4][6]

While the most detailed functional analyses have been performed in mouse myoblasts, APOBEC2 is highly expressed in human skeletal and cardiac muscle.[6] Alterations in APOBEC2 expression have been linked to various human cancers, suggesting its role as a transcriptional regulator may extend to other cellular contexts and be relevant to human disease.[1][7]

Molecular Mechanism of Transcriptional Repression

APOBEC2-mediated transcriptional repression is a multi-step process involving DNA binding and the recruitment of a powerful corepressor complex.

Subcellular Localization: APOBEC2 is found in both the cytoplasm and the nucleus of differentiated myotubes, allowing it to access its genomic targets.[1]

Chromatin Binding: APOBEC2 directly binds to chromatin at the promoter regions of actively transcribed genes.[1][5] This interaction is sequence-specific, with APOBEC2 recognizing particular motifs within these promoters.[2]

Recruitment of the NuRD Complex: Upon binding to DNA, APOBEC2 acts as a scaffold to recruit the NuRD (Nucleosome Remodeling and Deacetylase) complex.[8] A key component of this complex is Histone Deacetylase 1 (HDAC1).[8][9] The interaction between APOBEC2 and HDAC1 has been validated through co-immunoprecipitation experiments.[8][9]

Gene Silencing: The recruited HDAC1 deacetylates histones in the vicinity of the APOBEC2 binding site. This enzymatic activity leads to a more condensed chromatin structure, which is generally inaccessible to the transcriptional machinery, resulting in the repression of the target gene's expression.[10][11]

The following diagram illustrates this signaling pathway:

Quantitative Data Summary

The functional role of APOBEC2 as a transcriptional repressor is supported by quantitative data from RNA-sequencing (RNA-Seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-Seq) experiments in C2C12 cells.

Table 1: Differentially Expressed Genes upon APOBEC2 Knockdown

This table summarizes the number of genes whose expression was significantly altered upon APOBEC2 knockdown during myoblast differentiation. Data is derived from RNA-Seq analysis comparing cells with an APOBEC2 shRNA to a control shRNA.

| Differentiation Timepoint | Upregulated Genes | Downregulated Genes | FDR Cutoff |

| Day 0 | ~150 | ~200 | 10% |

| Day 1 | ~300 | ~400 | 10% |

| Day 2 | ~450 | ~550 | 10% |

| Data synthesized from figures and text in reference[1]. |

Table 2: Expression Changes of APOBEC2-Occupied Genes

This table illustrates the global effect of APOBEC2 on its direct target genes, as identified by ChIP-Seq. The expression of genes with APOBEC2 bound to their promoters increases upon APOBEC2 knockdown, confirming its repressive role.

| Gene Set | Statistic | Value | Adjusted P-value |

| APOBEC2-occupied genes | t-statistic | 4.0 | < 0.001 |

| Data is from a comparison of gene expression changes in APOBEC2 knockdown vs. control cells at day 2 of differentiation[1]. |

Table 3: Gene Ontology (GO) Enrichment Analysis of APOBEC2 Target Genes

ChIP-Seq analysis revealed that APOBEC2 occupies the promoters of genes involved in various biological processes. This table highlights some of the key enriched GO terms.

| GO Term Category | Enriched GO Terms |

| Muscle-related | muscle cell differentiation, muscle structure development |

| Non-muscle Lineages | hemopoiesis, myeloid cell differentiation |

| Transcriptional Regulation | regulation of transcription, DNA-templated |

| Data synthesized from figures and text in references[3][12]. |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the research described. Below are protocols for the key experiments used to elucidate APOBEC2's function.

APOBEC2 Knockdown in C2C12 Myoblasts using shRNA

This protocol describes the stable knockdown of APOBEC2 expression in the C2C12 cell line.

-

shRNA Plasmid Preparation:

-

Lentivirus Production:

-

Co-transfect the shRNA plasmid along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids into a packaging cell line like HEK293T.

-

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Concentrate the virus if necessary.

-

-

Transduction of C2C12 Cells:

-

Plate C2C12 myoblasts at a low density to maintain their undifferentiated state.

-

Transduce the cells with the lentiviral particles in the presence of polybrene (8 µg/mL).

-

After 24 hours, replace the virus-containing medium with fresh growth medium.

-

-

Selection of Stable Knockdown Cells:

-

48 hours post-transduction, begin selection by adding puromycin (2-4 µg/mL) to the culture medium.

-

Maintain selection for 7-10 days, replacing the medium every 2-3 days, until non-transduced control cells are eliminated.

-

Expand the resulting stable cell pool.

-

-

Validation of Knockdown:

-

Validate the reduction in APOBEC2 expression at both the mRNA (RT-qPCR) and protein (Western Blot) levels.

-

Co-Immunoprecipitation (Co-IP) of APOBEC2 and HDAC1

This protocol is for verifying the protein-protein interaction between APOBEC2 and HDAC1 in differentiated C2C12 cells.

-

Cell Culture and Lysis:

-

Culture the APOBEC2 knockdown and control C2C12 cells and induce differentiation for 4 days.

-

Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a hypotonic buffer-based protocol.

-

Treat the nuclear lysates with a nuclease (e.g., Benzonase) to eliminate nucleic acid-mediated interactions.[8]

-

-

Immunoprecipitation:

-

Pre-clear the nuclear lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-APOBEC2 antibody or a corresponding IgG isotype control antibody overnight at 4°C with gentle rotation.[8]

-

Add protein A/G beads to the antibody-lysate mixture and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them 3-5 times with a cold Co-IP wash buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against HDAC1 and APOBEC2 to detect their presence in the immunoprecipitated complex.

-

Chromatin Immunoprecipitation (ChIP)

This protocol outlines the procedure for identifying the genomic regions occupied by APOBEC2.

-

Cell Cross-linking and Lysis:

-

Induce differentiation in C2C12 cells for the desired time (e.g., 14 and 34 hours).[3]

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Harvest the cells, lyse them, and isolate the nuclei.

-

-

Chromatin Shearing:

-

Resuspend the nuclei in a shearing buffer.

-

Shear the chromatin to an average size of 200-800 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the sheared chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-APOBEC2 antibody or an IgG control.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight in the presence of high salt.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Analysis:

-

The purified DNA can be analyzed by qPCR to check for enrichment at specific target promoters or by high-throughput sequencing (ChIP-Seq) to identify genome-wide binding sites.

-

Visualizing Workflows and Relationships

The following diagram provides a high-level overview of the experimental workflow used to characterize APOBEC2's function.

References

- 1. biorxiv.org [biorxiv.org]

- 2. APOBEC2 safeguards skeletal muscle cell fate through binding chromatin and regulating transcription of non-muscle genes during myoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. APOBEC2 safeguards skeletal muscle cell fate through binding chromatin and regulating transcription of non-muscle genes during myoblast differentiation. - DKFZ [inrepo02.dkfz.de]

- 6. APOBEC2 negatively regulates myoblast differentiation in muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The HDAC interaction network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of APOBEC2 in Myoblast Differentiation: A Technical Guide

Executive Summary: Apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 2 (APOBEC2) is a unique member of the AID/APOBEC family of cytidine deaminases, predominantly expressed in skeletal and cardiac muscle. For years, its precise function in myogenesis has been a subject of investigation, with studies presenting seemingly contradictory findings. This technical guide synthesizes the current understanding of APOBEC2's role, reconciling its description as both a negative regulator and a required factor for proper myoblast differentiation. The consensus now indicates that APOBEC2 functions primarily as a transcriptional repressor, safeguarding muscle cell fate not through its deaminase activity, but by epigenetically silencing non-myogenic gene programs. This is achieved through a crucial interaction with the Nucleosome Remodeling and Deacetylase (NuRD) complex, which includes Histone Deacetylase 1 (HDAC1). By repressing inappropriate gene expression, APOBEC2 ensures the fidelity and proper progression of myoblast differentiation into mature myotubes. This document provides an in-depth look at the molecular mechanisms, supporting quantitative data, and detailed experimental protocols for researchers in muscle biology and drug development.

Introduction to APOBEC2 in Myogenesis

Myoblast differentiation is a highly orchestrated process involving the cessation of proliferation and the activation of a specific cascade of muscle-specific genes, leading to the fusion of myoblasts into multinucleated myotubes. The AID/APOBEC family of proteins are known for their roles in nucleic acid editing through cytidine deamination, contributing to processes like antibody diversification and retroviral restriction. APOBEC2 is an evolutionarily conserved member of this family, yet it appears to have lost its catalytic deaminase activity.[1][2] Its expression is significantly upregulated during the early stages of myoblast differentiation, hinting at a critical role in muscle development.[3][4]

Initial studies in APOBEC2-knockout (A2KO) mice revealed a complex phenotype, including diminished muscle mass and a mild myopathy with age, suggesting that while not essential for muscle formation, it is required for long-term muscle maintenance and health.[1][4] Understanding its molecular function is therefore critical for elucidating the finer regulatory networks governing myogenesis and identifying potential therapeutic targets for muscular dystrophies and regenerative medicine.

The Core Mechanism: APOBEC2 as a Transcriptional Repressor

While early hypotheses centered on potential RNA editing or DNA demethylation functions, substantial evidence now points to APOBEC2 acting as a transcriptional repressor.[1][5][6] This function is independent of its ancestral deaminase activity. Instead, APOBEC2 exerts its influence by directly interacting with chromatin and recruiting powerful corepressor complexes to specific gene promoters.

The primary mechanism involves the recruitment of the HDAC1-containing NuRD complex.[7][8] APOBEC2 binds to the promoter regions of genes that are not part of the myogenic program, including those involved in the innate immune response and other developmental lineages.[1][9] By recruiting the NuRD complex, APOBEC2 facilitates the deacetylation of histones at these promoters, leading to a more compact chromatin state and the transcriptional silencing of these non-muscle genes. This action is crucial for "safeguarding" the myogenic fate, preventing the inappropriate expression of genes that could interfere with or derail the differentiation process.[5][6][8]

Signaling Pathway Diagram

Reconciling Conflicting Roles: Negative Regulator vs. Essential Factor

The scientific literature contains two primary viewpoints on APOBEC2's function.

-

As a Negative Regulator: An early study demonstrated that myoblasts from A2KO mice showed an earlier increase in fusion index and higher expression of differentiation markers like Myosin Heavy Chain (MyHC) and Myogenin.[3] This suggests that APOBEC2 acts to slow down or negatively regulate the initial phase of differentiation.

-

As an Essential Factor: More recent and extensive work has shown that knockdown of APOBEC2 in C2C12 myoblasts impairs differentiation, leading to a significant decrease in MyHC and TroponinT expression and a reduced fusion index.[1][7] This positions APOBEC2 as a factor required for the successful completion of myogenesis.

These findings can be reconciled by viewing APOBEC2 as a crucial quality control factor. The accelerated differentiation seen in its absence may be aberrant or "faulty," leading to the long-term myopathy observed in A2KO mice.[1][3] By repressing non-myogenic genes, APOBEC2 ensures the fidelity of the differentiation program. Its absence removes these brakes, leading to a rapid but ultimately flawed process where spurious gene networks may be activated, compromising the integrity of the resulting muscle fibers.[1][7] Therefore, APOBEC2 doesn't simply inhibit differentiation; it refines and safeguards it.

Quantitative Data on APOBEC2 Function

The effects of APOBEC2 modulation on myoblast differentiation have been quantified across several studies. The following tables summarize key findings from experiments using APOBEC2 knockout (A2KO) primary myoblasts and C2C12 myoblasts with shRNA-mediated knockdown (A2 shRNA).

Table 1: Impact of APOBEC2 Depletion on Myoblast Differentiation Markers

| Experimental Model | Condition | Differentiation Day | Fusion Index (% Nuclei in Myotubes) | Myosin Heavy Chain (MyHC) Protein Level | Myogenin mRNA Level | Reference |

|---|---|---|---|---|---|---|

| Primary Myoblasts | Wild-Type (WT) | 2 | ~15% | 1.0 (baseline) | 1.0 (baseline) | [3] |

| A2KO | 2 | ~25% (Increased) | ~1.8x vs WT (Increased) | ~2.0x vs WT (Increased) | [3] | |

| C2C12 Myoblasts | Control shRNA | 5 | ~30% | 1.0 (baseline) | Not Reported | [7][10] |

| | A2 shRNA | 5 | ~15% (Decreased) | ~0.4x vs Control (Decreased) | Not Reported |[7][10] |

Data are approximated from published figures for illustrative purposes.

Table 2: Representative Gene Expression Changes Upon APOBEC2 Knockdown in Differentiating Myoblasts (RNA-Seq)

| Gene Category | Gene Example | Function | log2 Fold Change (A2 shRNA vs. Control) | Implication of Upregulation | Reference |

|---|---|---|---|---|---|

| Muscle Development (Downregulated) | Tnnt3 | Troponin T3, fast skeletal type | -1.5 | Impaired muscle maturation | [1] |

| Myh4 | Myosin Heavy Chain 4 | -2.0 | Impaired myotube formation | [1] | |

| Immune Response (Upregulated) | Irf7 | Interferon Regulatory Factor 7 | +2.5 | Activation of non-myogenic pathways | [1] |

| Stat1 | Signal Transducer and Activator of Transcription 1 | +1.8 | Activation of non-myogenic pathways | [1] | |

| Inhibitors of Differentiation (Upregulated) | Sox4 | SRY-Box Transcription Factor 4 | +1.2 | Repression of myogenic program | [9] |

| | Id3 | Inhibitor of DNA Binding 3 | +1.0 | Repression of myogenic program |[9] |

Values are representative of changes observed during early differentiation.

Experimental Framework and Protocols

Investigating the role of APOBEC2 typically involves a multi-faceted approach combining molecular biology, cell biology, and genomics. A standard workflow is depicted below.

Experimental Workflow Diagram

Detailed Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation

-

Cell Culture: Culture C2C12 mouse myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a 5% CO₂ incubator.

-

Seeding for Differentiation: Seed C2C12 cells onto appropriate culture plates (e.g., 6-well plates for protein/RNA, coverslips for imaging) at a high density (~2.5 x 10⁴ cells/cm²) to ensure they are confluent within 24 hours.

-

Differentiation Induction: Once cells reach ~90-100% confluency, aspirate the GM and wash once with PBS. Replace GM with Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

-

Time Course: Replace the DM every 48 hours and harvest cells at desired time points (e.g., Day 0, 2, 4, 5) for downstream analysis.

Protocol 2: shRNA-mediated Knockdown of APOBEC2

-

Constructs: Utilize lentiviral vectors (e.g., pLKO.1-puro) containing shRNA sequences targeting mouse Apobec2 mRNA. A non-targeting control (e.g., shGFP or shScramble) is essential.

-

Lentivirus Production: Co-transfect 293T cells with the shRNA vector and packaging plasmids (e.g., psPAX2, pMD2.G) using a suitable transfection reagent.

-

Virus Harvest: Collect the supernatant containing lentiviral particles at 48 and 72 hours post-transfection and filter through a 0.45 µm filter.

-

Transduction: Transduce sub-confluent C2C12 myoblasts with the viral supernatant in the presence of polybrene (8 µg/mL).

-

Selection: 48 hours post-transduction, begin selection of transduced cells by adding puromycin (2-3 µg/mL) to the Growth Medium. Maintain selection until a stable population is established.

-

Validation: Confirm knockdown efficiency via Western Blot and RT-qPCR for APOBEC2 protein and mRNA levels, respectively.

Protocol 3: Immunofluorescence and Fusion Index Calculation

-

Cell Preparation: Grow and differentiate cells on glass coverslips as described in Protocol 1.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS and block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

Antibody Staining:

-

Incubate with a primary antibody against Myosin Heavy Chain (e.g., MF-20, diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 anti-mouse IgG) and a nuclear counterstain (DAPI, 1 µg/mL) for 1 hour at room temperature, protected from light.

-

-

Mounting and Imaging: Wash three times with PBS, mount the coverslip onto a microscope slide using an anti-fade mounting medium, and image using a fluorescence microscope.

-

Fusion Index Calculation: For multiple random fields of view, calculate the fusion index using the formula: (Number of nuclei in myotubes with ≥2 nuclei / Total number of nuclei) x 100%.

Conclusion and Future Directions

APOBEC2 has emerged as a critical epigenetic regulator that safeguards the fidelity of myoblast differentiation. Its primary role is not as a direct activator of muscle genes, but as a repressor of non-myogenic programs through its interaction with the NuRD/HDAC1 corepressor complex. This function is vital for preventing cellular transdifferentiation and ensuring the long-term health and stability of skeletal muscle.

For researchers and drug development professionals, this understanding opens new avenues of inquiry:

-

Therapeutic Targeting: Could modulating APOBEC2 activity or its interaction with the NuRD complex be a strategy to improve muscle regeneration in the context of disease or injury?

-

Disease Mechanisms: Does dysregulation of APOBEC2 contribute to the pathology of specific muscular dystrophies beyond the observed phenotype in knockout mice?

-

Broader Roles: Given its expression in cardiac muscle, does APOBEC2 play a similar safeguarding role during cardiomyocyte differentiation and homeostasis?

Further investigation into the specific DNA sequences APOBEC2 recognizes and the full spectrum of its protein interactome will continue to refine our understanding of this unique and important regulator of muscle cell fate.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Functions and consequences of AID/APOBEC-mediated DNA and RNA deamination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. APOBEC2 negatively regulates myoblast differentiation in muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deficiency in APOBEC2 Leads to a Shift in Muscle Fiber Type, Diminished Body Mass, and Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. APOBEC2 safeguards skeletal muscle cell fate through binding chromatin and regulating transcription of non-muscle genes during myoblast differentiation. - DKFZ [inrepo02.dkfz.de]

- 7. pnas.org [pnas.org]

- 8. APOBEC2 safeguards skeletal muscle cell fate through binding chromatin and regulating transcription of non-muscle genes during myoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

APOBEC2 Expression in Cardiac and Skeletal Muscle: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 2 (APOBEC2) is a member of the cytidine deaminase family, which is known for its role in RNA and DNA editing. However, unlike other members of its family, APOBEC2's primary function in cardiac and skeletal muscle appears to be independent of deaminase activity.[1][2] It is highly expressed in these tissues and plays a crucial role in muscle development and homeostasis.[1][3][4] This technical guide provides a comprehensive overview of APOBEC2 expression, its molecular functions, and its impact on cardiac and skeletal muscle physiology, along with detailed experimental protocols for its study.

Recent research has unveiled a unique role for APOBEC2 as a transcriptional repressor, safeguarding muscle cell fate by suppressing the expression of genes associated with other lineages.[5][6] Deficiency in APOBEC2 has been linked to various muscle-related pathologies, including myopathy, mitochondrial defects, and a shift in muscle fiber type, highlighting its importance in maintaining muscle integrity and function.[7][8]

Quantitative Expression Analysis of APOBEC2

APOBEC2 expression is tightly regulated and predominantly restricted to cardiac and skeletal muscle tissues.[1][3] Its levels are modulated during muscle development and in response to physiological and pathological stimuli.

| Tissue/Condition | Organism | Method | Key Findings | Reference |

| Relative mRNA Expression | ||||

| Cardiac Muscle vs. Skeletal Muscle | Chicken | Real-Time PCR | High expression in both, with skeletal muscle showing the greatest abundance. | [3] |

| Various Muscle Types | Mouse | Western Blot | Significantly higher expression in slow-twitch soleus muscle compared to fast-twitch gastrocnemius muscle. | [7] |

| Expression During Differentiation | ||||

| C2C12 Myoblast Differentiation | Mouse | Western Blot | APOBEC2 protein levels dramatically increase during late-stage differentiation (days 2-4). | [7][9] |

| Effect of APOBEC2 Knockdown/Knockout | ||||

| APOBEC2 Knockdown in C2C12 cells | Mouse | RNA-Seq | Downregulation of muscle development genes and upregulation of immune response-related genes. | [10][11] |

| APOBEC2 Knockout Mice | Mouse | Immunohistochemistry | 29% increase in the proportion of slow-twitch muscle fibers in the soleus muscle. | [7] |

| APOBEC2 Knockout Mice | Mouse | Histology | Increased percentage of centrally nucleated fibers, indicative of muscle regeneration/dystrophy. | [12][13] |

Molecular Function and Signaling Pathways

Contrary to its classification as a cytidine deaminase, the primary role of APOBEC2 in muscle is not RNA or DNA editing.[2] Instead, it functions as a key transcriptional repressor.

APOBEC2 achieves this by binding to specific DNA motifs within the promoter regions of non-muscle genes.[2][5] Upon binding, it recruits the Histone Deacetylase 1 (HDAC1) co-repressor complex.[14][15] This recruitment leads to the deacetylation of histones at these specific gene loci, resulting in a more condensed chromatin structure and subsequent transcriptional repression. This mechanism is crucial for safeguarding the myogenic lineage by preventing the expression of genes related to other cell fates.[4][5]

Role in Skeletal Muscle

In skeletal muscle, APOBEC2 is a critical regulator of myoblast differentiation and muscle fiber type specification.

-

Myoblast Differentiation: APOBEC2 expression is induced during myoblast differentiation.[7] Its role as a transcriptional repressor is essential for proper myotube formation.[9] Knockdown of APOBEC2 in C2C12 myoblasts leads to impaired differentiation, with reduced expression of late-stage differentiation markers like myosin heavy chain (MyHC) and Troponin T.[9][11]

-

Muscle Fiber Type: APOBEC2 is more abundantly expressed in slow-twitch muscle fibers compared to fast-twitch fibers.[7] Mice lacking APOBEC2 exhibit a significant shift towards a higher proportion of slow-twitch fibers in the soleus muscle.[7]

-

Muscle Homeostasis and Disease: Deficiency of APOBEC2 in mice results in a mild myopathy characterized by diminished muscle mass and an increased number of centrally located nuclei, a sign of muscle regeneration and dystrophy.[7][12] Furthermore, APOBEC2 knockout mice show mitochondrial defects, including enlarged mitochondria and increased mitophagy, leading to impaired exercise capacity.[8]

Role in Cardiac Muscle

While the majority of detailed functional studies on APOBEC2 have been conducted in skeletal muscle, its high expression in the heart points to a significant role in cardiac physiology.[1][3]

-

Expression: APOBEC2 mRNA and protein are robustly expressed in cardiac muscle tissue.[1][3]

-

Potential Function: Given its established role as a transcriptional repressor in skeletal muscle, it is hypothesized that APOBEC2 plays a similar role in cardiomyocytes, potentially regulating gene expression programs during cardiac development and in response to stress.[4] In zebrafish, knockdown of APOBEC2-related proteins leads to impaired heart function, suggesting a conserved role in cardiac muscle integrity.[16] However, detailed mechanistic studies in mammalian cardiomyocytes are still needed to fully elucidate its specific functions. Mass spectrometry-based proteomics in cardiomyocytes have identified APOBEC2, though its specific interaction partners in this context are not yet fully characterized.[17]

Experimental Protocols

Studying APOBEC2 involves a range of molecular and cellular biology techniques. Below are summaries of key experimental protocols cited in the literature.

Western Blotting for APOBEC2 Detection

This protocol is used to detect and quantify APOBEC2 protein levels in muscle tissue or cell lysates.

-

Protein Extraction: Homogenize muscle tissue or lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-50 µg of protein lysate on a 10-12% polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for APOBEC2 (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunohistochemistry for APOBEC2 Localization

This protocol is used to visualize the localization of APOBEC2 within muscle tissue sections.

-

Tissue Preparation: Fix muscle tissue in 4% paraformaldehyde, embed in paraffin, and cut 5-μm sections.

-

Deparaffinization and Rehydration: Deparaffinize sections with xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate-based buffer.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a serum-based blocking solution.

-

Primary Antibody Incubation: Incubate sections with the APOBEC2 primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by a streptavidin-HRP complex and a DAB substrate for colorimetric detection.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

Co-Immunoprecipitation (Co-IP) for Interaction Partners

This protocol is used to identify proteins that interact with APOBEC2, such as HDAC1.

-

Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against APOBEC2 or a control IgG overnight at 4°C.

-

Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using a low-pH buffer or SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting with antibodies against the suspected interacting partner (e.g., HDAC1).

Conclusion and Future Directions

APOBEC2 has emerged as a critical regulator of muscle development and function, acting as a transcriptional repressor to maintain cell fate. Its high expression in both cardiac and skeletal muscle, coupled with the detrimental effects of its deficiency, underscores its potential as a therapeutic target for muscle disorders. Future research should focus on elucidating the full spectrum of its target genes in both muscle types, identifying its upstream regulatory mechanisms, and further investigating its specific role in cardiac physiology and disease. A deeper understanding of APOBEC2's function will be invaluable for the development of novel therapeutic strategies for a range of myopathies and cardiac conditions.

References

- 1. APOBEC-2, a cardiac- and skeletal muscle-specific member of the cytidine deaminase supergene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. APOBEC2 mRNA and protein is predominantly expressed in skeletal and cardiac muscles of chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 7. Deficiency in APOBEC2 Leads to a Shift in Muscle Fiber Type, Diminished Body Mass, and Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apobec2 deficiency causes mitochondrial defects and mitophagy in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. APOBEC2 negatively regulates myoblast differentiation in muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Lack of Apobec2-related proteins causes a dystrophic muscle phenotype in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Unconventional Repressor: A Technical Guide to the Mechanism of APOBEC2 in Transcriptional Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

The apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like (APOBEC) family is renowned for its members' roles as nucleic acid editors, catalyzing cytidine-to-uridine deamination in DNA or RNA. This function is critical in diverse biological processes, from antibody diversification to innate immunity.[1][2] However, APOBEC2 stands as an exception. Despite its evolutionary conservation and structural homology to other family members, APOBEC2 lacks the canonical deaminase activity.[3][4] Instead, it has carved a unique niche as a transcriptional repressor, playing a pivotal role in safeguarding cell fate, particularly during skeletal muscle differentiation.[1][5] This guide provides an in-depth technical exploration of the core mechanism of APOBEC2 as a transcriptional repressor, detailing its molecular interactions, functional consequences, and the key experimental methodologies used to elucidate its function.

Core Mechanism: A Recruiter of Repression

Contrary to the enzymatic functions of its relatives, APOBEC2's repressive action is not mediated by RNA editing, DNA demethylation, or DNA mutation.[3][4] The central mechanism involves its ability to bind directly to chromatin and recruit transcriptional corepressor complexes to specific gene promoters.

Key facets of the mechanism include:

-

Chromatin Occupancy: APOBEC2 localizes to both the nucleus and cytoplasm and binds to promoter regions of specific genes.[3] This binding is a prerequisite for its repressive function.

-

Recruitment of HDAC Complexes: APOBEC2 interacts directly with the Histone Deacetylase 1 (HDAC1) and Chromodomain-helicase-DNA-binding protein 4 (CHD4), which are core components of the Nucleosome Remodeling and Deacetylase (NuRD) transcriptional corepressor complex.[1][3]

-

Transcriptional Repression: By recruiting the HDAC1-containing NuRD complex to gene promoters, APOBEC2 facilitates the deacetylation of histones. This epigenetic modification leads to a more condensed chromatin state, rendering the DNA less accessible to the transcriptional machinery and resulting in the repression of target gene expression.[1]

This recruitment model positions APOBEC2 as a critical "safeguard factor" during cellular differentiation.[5] In the context of myogenesis, it actively suppresses non-muscle gene programs, thereby enforcing the proper establishment of muscle cell fate.[3][4]

Caption: APOBEC2 binds to promoter DNA and recruits the HDAC1/NuRD complex, leading to histone deacetylation and transcriptional repression.

Data Presentation: Quantitative Insights

The function of APOBEC2 as a transcriptional repressor is supported by quantitative data from high-throughput sequencing and biochemical assays.

Table 1: Summary of ChIP-Seq Data for APOBEC2 in C2C12 Myoblasts

| Time Point of Differentiation | Total Peaks Identified | Overlap Between Time Points | Predominant Genomic Location | Enriched DNA Motif |

| 14 hours | ~1,059-1,500 | 590 genes | Promoter regions (~90%) | SP/KLF (GC-rich) |

| 34 hours | ~2,125 | (79% of 14h peaks persist) | Promoter regions (~70%) | SP/KLF (GC-rich) |

| Data compiled from studies using the C2C12 myoblast differentiation model.[3][6] |

Table 2: Gene Expression Changes upon APOBEC2 Knockdown

| Experimental Condition | Observation | Statistical Significance | Implication |

| Normal Differentiation | APOBEC2-bound genes show decreased expression. | Mean log2 FC: -0.3 (p < 0.0001) | APOBEC2 is associated with gene repression. |

| APOBEC2 Knockdown | APOBEC2-occupied genes show increased expression. | t-statistic = 4.0 (p < 0.001) | Loss of APOBEC2 leads to derepression of its targets. |

| Data reflects RNA-Seq analysis in differentiating C2C12 cells.[3][7] |

Table 3: In Vitro DNA Binding Affinity

| Ligand | Method | Measured Affinity (Kd) | Note |

| ssDNA (SP/KLF motif) | MST | Not specified, but binding confirmed | Recombinant APOBEC2 binds directly to DNA. |

| dsDNA (SP/KLF motif) | MST | ~2000 nM - 20,000 nM range tested | Demonstrates direct interaction with double-stranded DNA.[3] |

| MST: MicroScale Thermophoresis. Data from experiments using purified recombinant APOBEC2.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in defining the mechanism of APOBEC2.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

This protocol is used to identify the genomic regions where APOBEC2 binds in vivo.

-

Cell Culture and Cross-linking: C2C12 myoblasts are cultured and induced to differentiate. Cells are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and nuclei are isolated. The chromatin is sheared into fragments of 200-500 bp using sonication.

-

Immunoprecipitation: The sheared chromatin is pre-cleared with Protein A/G beads. A specific antibody against APOBEC2 is added to immunoprecipitate the APOBEC2-DNA complexes overnight at 4°C. An IgG isotype antibody is used as a negative control.

-

Washing and Elution: The antibody-protein-DNA complexes are captured on Protein A/G beads. The beads are washed extensively with low salt, high salt, and LiCl buffers to remove non-specific binding. The complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating at 65°C with NaCl. Proteins are digested with Proteinase K. The DNA is then purified using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: The purified DNA fragments are used to prepare a sequencing library (end-repair, A-tailing, and adapter ligation). The library is amplified by PCR and sequenced on a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to the reference genome. Peak calling algorithms (e.g., MACS2) are used to identify regions of significant enrichment in the APOBEC2 IP sample compared to the input control.[3][6]

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq) to identify APOBEC2 binding sites.

Co-Immunoprecipitation (Co-IP)

This protocol is used to validate the interaction between APOBEC2 and proteins in the HDAC1/NuRD complex.

-

Cell Lysis: Differentiated C2C12 myotubes are harvested and lysed in a non-denaturing Co-IP lysis buffer containing protease inhibitors. Nuclear protein lysates are often used for this interaction.[8]

-

Pre-clearing: The lysate is pre-cleared by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to APOBEC2 (the "bait") overnight at 4°C with gentle rotation. A parallel sample with a non-specific IgG antibody serves as a negative control.

-

Immune Complex Capture: Protein A/G beads are added to the lysate-antibody mixture and incubated for 1-2 hours to capture the immune complexes.

-

Washing: The beads are washed 3-5 times with Co-IP buffer to remove unbound proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates (along with input and flow-through fractions) are resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the potential interaction partners ("prey"), such as HDAC1 and CHD4.[1][8]

Proximity-Dependent Biotinylation (BioID)

This protocol identifies proteins that are in close proximity to APOBEC2 within living cells.

-

Vector Construction and Transfection: A construct is created where APOBEC2 is fused to a promiscuous biotin ligase, BirA. This fusion construct is stably expressed in C2C12 cells. A GFP-BirA fusion serves as a control.[3]

-

Biotin Labeling: The transfected cells are cultured in the presence of excess biotin for a defined period (e.g., 24 hours). The BirA* enzyme biotinylates proteins that are in close proximity (within ~10 nm) to the APOBEC2-BirA* fusion protein.

-

Cell Lysis and Protein Extraction: Cells are harvested and lysed under stringent denaturing conditions to disrupt protein-protein interactions but preserve the covalent biotin tag.

-

Streptavidin Pulldown: The biotinylated proteins are captured from the cell lysate using streptavidin-coated beads.

-

On-Bead Digestion and Mass Spectrometry: The captured proteins are washed extensively, and then digested into peptides directly on the beads (e.g., with trypsin). The resulting peptides are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Proteins identified in the APOBEC2-BirA* sample are compared to the GFP-BirA* control. Statistically significant interactors are identified, which led to the discovery of the interaction with the NuRD complex components.[3]

Mandatory Visualizations

The following diagrams illustrate the core concepts and logical relationships in the APOBEC2 repressor mechanism.

Caption: Logical flow from APOBEC2's dual interactions to eventual gene repression.

Conclusion and Future Directions

APOBEC2 represents a fascinating case of functional divergence within a well-defined protein family. Its role as a transcriptional repressor, mediated by direct DNA binding and recruitment of the NuRD corepressor complex, is essential for the fidelity of myoblast differentiation.[1][3] This mechanism of actively suppressing alternative cell fate programs highlights a sophisticated layer of transcriptional control.

For drug development professionals, this unique mechanism presents potential therapeutic avenues. Modulating the interaction between APOBEC2 and the NuRD complex could offer a strategy for influencing cell fate decisions in regenerative medicine or in diseases characterized by aberrant differentiation. Further research into the specific C-terminal domains responsible for these interactions and a broader mapping of APOBEC2's targets across different cell types will be crucial for fully understanding its biological significance and therapeutic potential.

References

- 1. pnas.org [pnas.org]

- 2. Functions and consequences of AID/APOBEC-mediated DNA and RNA deamination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. APOBEC2 safeguards skeletal muscle cell fate through binding chromatin and regulating transcription of non-muscle genes during myoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

what is the function of the APOBEC2 protein

An In-depth Technical Guide to the Core Functions of the APOBEC2 Protein

Introduction

The Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like (APOBEC) family comprises a group of evolutionarily conserved zinc-dependent cytidine deaminases.[1][2] These enzymes are known for their roles in diverse biological processes, ranging from mRNA editing and antibody diversification to restricting viruses and retrotransposons, primarily by catalyzing the deamination of cytidine (C) to uridine (U) in nucleic acids.[1][3]

APOBEC2 (A2) is a unique and highly conserved member of this family, expressed almost exclusively in cardiac and skeletal muscle.[4][5][6] Initially presumed to function as an RNA-editing enzyme like its relative APOBEC1, extensive research has revealed a divergent role.[4] Contrary to expectations, APOBEC2 lacks the canonical deaminase activity attributed to the APOBEC family.[1][7] Instead, it functions as a critical transcriptional repressor that safeguards muscle cell fate.[2][8] This guide provides a comprehensive technical overview of the molecular function of APOBEC2, its role in myogenesis, its key protein interactions, and the experimental methodologies used to elucidate its function.

Core Function: A Transcriptional Repressor in Myogenesis

The primary function of APOBEC2 is to ensure the proper differentiation of myoblasts into myotubes. It achieves this not by editing nucleic acids, but by actively repressing the expression of genes associated with non-muscle cell fates.[1][2] This role as a "safeguard factor" is crucial for maintaining the fidelity of the muscle development program.[8]

Mechanism of Action

The repressive function of APOBEC2 is mediated through a multi-step process involving direct chromatin engagement and recruitment of corepressor complexes:

-

Nuclear Localization : During myoblast differentiation, APOBEC2 is present in both the cytoplasm and the nucleus.[1][9] Its nuclear localization is essential for its transcriptional regulatory function.

-

Chromatin Binding : APOBEC2 binds directly to specific DNA sequence motifs within the promoter regions of its target genes.[1][2][8] Chromatin immunoprecipitation sequencing (ChIP-Seq) has shown that APOBEC2 occupies the promoters of approximately 1,500 genes during differentiation.[1]

-

Recruitment of the NuRD Complex : Once bound to chromatin, APOBEC2 interacts with components of the Nucleosome Remodeling and Deacetylase (NuRD) transcriptional corepressor complex, notably Histone Deacetylase 1 (HDAC1) and Chromodomain-helicase-DNA-binding protein 4 (CHD4).[1][2]

-

Transcriptional Repression : The recruitment of the HDAC1-containing NuRD complex leads to histone deacetylation at the target gene promoters, resulting in a repressive chromatin state and the silencing of gene expression.[2] By suppressing transcriptional programs unrelated to muscle development, APOBEC2 indirectly promotes and secures the proper muscle differentiation pathway.[1]

Molecular Characteristics and Activity

While APOBEC2 retains the conserved zinc-dependent deaminase domain characteristic of its family, its functional activity has diverged significantly.[2][10]

-

Enzymatic Activity : Numerous studies have demonstrated that APOBEC2 has no significant or detectable cytidine deaminase activity on either DNA or RNA substrates in vitro or in vivo.[1][4][11][12] Likewise, it does not appear to be involved in DNA demethylation.[1][2] Its biological effects are therefore considered deaminase-independent.[13]

-

DNA Binding : Despite its lack of catalytic activity, APOBEC2 is capable of binding directly to single-stranded DNA in a sequence-specific fashion, a critical feature for its role in targeting specific gene promoters.[1][10]

-

Structure : The crystal structure of APOBEC2 reveals that it forms a rod-shaped homotetramer.[4][14] This structure is distinct from other deaminases and has been used as a model for understanding the structures of other APOBEC family members.[14]

Role in Muscle Physiology and Development

APOBEC2 is indispensable for normal muscle development and maintenance. Its absence leads to distinct and measurable physiological defects.

-

In Vitro Differentiation : In cellular models like the C2C12 myoblast cell line, reducing APOBEC2 levels with shRNA impairs myoblast-to-myotube differentiation.[1][2] This is evidenced by a decrease in the formation of multinucleated myotubes and reduced expression of late-stage differentiation markers such as Myosin Heavy Chain (MyHC) and TroponinT.[1][2]

-

In Vivo Phenotype : APOBEC2-deficient mice (knockout models) exhibit a clear muscle-related phenotype that becomes more pronounced with age.[2][4] These mice display disrupted muscle homeostasis, which manifests as a significant increase in centrally nucleated myofibers—a sign of ongoing muscle regeneration or stalled differentiation.[2][9]

Table 1: Quantitative Data on APOBEC2 Deficiency Phenotypes

| Parameter | Model System | Observation | Consequence | Reference(s) |

| Body Mass | APOBEC2 KO Mice | ~15-20% reduction from birth onwards | Diminished overall growth | [4] |

| Muscle Fiber Type | APOBEC2 KO Mice (Soleus) | Marked increase in the ratio of slow-twitch to fast-twitch fibers | Altered muscle composition and function | [4] |

| Myopathy | Aged (>6 months) APOBEC2 KO Mice | Histological evidence of mild myopathy | Age-related decline in muscle integrity | [4] |

| Centrally Nucleated Fibers | 10-week-old APOBEC2 KO Mice (Tibialis Anterior) | Significant increase compared to wild-type | Disrupted muscle homeostasis or stalled differentiation | [2][9] |

| Myotube Formation | APOBEC2 Knockdown C2C12 Cells | Reduced formation of multinucleated myotubes | Impaired myoblast differentiation | [1][2] |

| Differentiation Markers | APOBEC2 Knockdown C2C12 Cells | Decreased protein levels of Myosin Heavy Chain (MyHC) and TroponinT | Failure to complete the terminal differentiation program | [1][2] |

Key Protein-Protein Interactions

The function of APOBEC2 as a transcriptional repressor is critically dependent on its ability to interact with other nuclear proteins.

Table 2: Validated and Potential APOBEC2 Interacting Proteins

| Interacting Protein | Protein Complex | Identification Method | Functional Relevance | Reference(s) |

| HDAC1 | NuRD Complex | Co-Immunoprecipitation (Co-IP), BioID | Corepressor; histone deacetylase activity is essential for gene silencing. | [1] |

| CHD4 | NuRD Complex | BioID | Corepressor; ATPase component of the NuRD complex involved in chromatin remodeling. | [1][2] |

| 122 Other Proteins | Various | Proximity-Dependent Biotinylation (BioID) | Enriched for roles in chromatin modification, histone deacetylation, and cytoskeleton organization. | [1] |

Role in Disease: Cancer

The role of APOBEC2 in cancer is not well-defined and the existing data is conflicting. While most other APOBEC family members (particularly APOBEC3) are well-documented drivers of cancer mutagenesis through DNA deamination, the evidence for APOBEC2 is sparse and indirect.[15][16]

One study using a transgenic mouse model suggested that constitutive, ectopic expression of APOBEC2 in the liver could lead to hepatocellular carcinoma and lung tumors, potentially through nucleotide alterations in the transcripts of genes like Eif4g2 and PTEN.[17][18] However, this finding is at odds with the substantial body of evidence demonstrating that APOBEC2 lacks deaminase activity.[1][7][19] Therefore, its contribution to cancer is likely not through direct mutagenic action but may involve other, as-yet-unidentified mechanisms if a link exists at all.

Experimental Protocols and Workflows

The elucidation of APOBEC2's function has relied on a combination of molecular biology, proteomics, and genomics techniques.

shRNA-mediated Knockdown in C2C12 Cells

This method is used to study the loss-of-function phenotype of APOBEC2 in a controlled in vitro setting of myoblast differentiation.

-

Methodology : C2C12 myoblast cells are transduced with lentiviral vectors expressing short hairpin RNA (shRNA) targeting APOBEC2 mRNA or a control sequence (e.g., GFP). After selection of transduced cells, they are cultured in a low-serum differentiation medium to induce myotube formation. Protein lysates and cells are collected at various time points (e.g., 0, 2, and 5 days) for analysis.[1][2]

-

Analysis : The efficiency of protein knockdown and the impact on differentiation are assessed by Western blotting for APOBEC2, MyHC, and TroponinT. Cellular morphology is analyzed by immunofluorescence staining for MyHC.[1][2]

References

- 1. biorxiv.org [biorxiv.org]

- 2. pnas.org [pnas.org]

- 3. Insights into the Structures and Multimeric Status of APOBEC Proteins Involved in Viral Restriction and Other Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deficiency in APOBEC2 Leads to a Shift in Muscle Fiber Type, Diminished Body Mass, and Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APOBEC2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 6. APOBEC-2, a cardiac- and skeletal muscle-specific member of the cytidine deaminase supergene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. APOBEC2 safeguards skeletal muscle cell fate through binding chromatin and regulating transcription of non-muscle genes during myoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of the Transcriptional Regulatory Role of the Cytidine Deaminase APOBEC2 in Skeletal Muscle Differentiation - heiDOK [archiv.ub.uni-heidelberg.de]

- 11. babraham.ac.uk [babraham.ac.uk]

- 12. Mice deficient in APOBEC2 and APOBEC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The APOBEC-2 crystal structure and functional implications for the deaminase AID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. APOBEC enzymes: mutagenic fuel for cancer evolution and heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Excessive activity of apolipoprotein B mRNA editing enzyme catalytic polypeptide 2 (APOBEC2) contributes to liver and lung tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. APOBEC2 apolipoprotein B mRNA editing enzyme catalytic subunit 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 19. Frontiers | APOBEC in breast cancer: a dual player in tumor evolution and therapeutic response [frontiersin.org]

An In-depth Technical Guide to siRNA-mediated Gene Silencing of APOBEC2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and expected outcomes for the targeted silencing of the Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 2 (APOBEC2) gene using small interfering RNA (siRNA) and short hairpin RNA (shRNA) technologies. This document is intended to serve as a practical resource for designing and executing experiments aimed at investigating the functional roles of APOBEC2.

Introduction to APOBEC2 and RNA Interference

APOBEC2 is a member of the cytidine deaminase family, primarily expressed in cardiac and skeletal muscle.[1][2] While initially presumed to be an RNA or DNA editing enzyme like other family members, recent evidence strongly suggests a primary role as a transcriptional repressor crucial for proper myoblast differentiation.[2][3] During myogenesis, APOBEC2 interacts with histone deacetylase 1 (HDAC1) and the Nucleosome Remodeling and Deacetylase (NuRD) complex.[3] This complex binds to the promoter regions of non-myogenic genes, repressing their transcription and thereby ensuring the fidelity of the muscle differentiation program.[3][4]

RNA interference (RNAi) is a natural cellular process for controlling gene expression. It can be experimentally harnessed to achieve potent and specific gene silencing. This is accomplished by introducing short, double-stranded RNA molecules that are complementary to the mRNA sequence of the target gene. For APOBEC2, this involves designing siRNAs or shRNAs that trigger the degradation of APOBEC2 mRNA, leading to a significant reduction in APOBEC2 protein levels. This loss-of-function approach is a powerful tool for elucidating the specific cellular and molecular functions of APOBEC2.

siRNA and shRNA Design for APOBEC2

Commercially available siRNAs for APOBEC2 are typically provided as a pool of 3-4 target-specific 19-25 nucleotide-long siRNA duplexes.[5] This pooling strategy helps to increase the likelihood of successful knockdown and reduces off-target effects.

For long-term, stable knockdown, a short hairpin RNA (shRNA) delivered via a lentiviral vector is a highly effective method. A validated shRNA sequence targeting mouse APOBEC2 mRNA has been successfully used in C2C12 myoblasts.[3]

Validated shRNA Sequence (Mouse APOBEC2):

-

GCTACCAGTCAACTTCTTCAA[3]

This sequence is cloned into a suitable vector, such as pLKO.1-puro, for the production of lentiviral particles. A non-targeting control, such as an shRNA against Green Fluorescent Protein (GFP), should always be used in parallel.[3]

Quantitative Data on APOBEC2 Silencing

Direct quantitative data on the percentage of APOBEC2 mRNA or protein knockdown is not consistently reported in the primary literature. Studies typically demonstrate successful silencing through Western blot analysis, showing a clear visual reduction in the APOBEC2 protein band compared to control samples.[1][3][6]

One study quantified the effect of APOBEC2 knockdown on its chromatin binding activity, observing a mean fold change decrease of 0.39 in the APOBEC2 ChIP-Seq signal at its target sites, indicating a substantial, albeit incomplete, removal of the protein from the chromatin.[4] While not a direct measure of total protein or mRNA reduction, this demonstrates a significant functional consequence of the shRNA-mediated silencing. For context, shRNA-mediated knockdown of other genes in similar experimental systems has been reported to achieve significant reductions in target mRNA or protein levels.

| Target Gene | Method | Cell Line | Reported Knockdown Efficiency | Reference |

| APOBEC2 | shRNA | C2C12 | Significant protein reduction observed by Western blot. | [3][6] |

| APOBEC2 | shRNA | C2C12 | Mean fold change decrease of 0.39 in ChIP-Seq signal at target sites. | [4] |

| ASC (Control Example) | shRNA | THP-1 | ~80% reduction (shASC#1), ~60% reduction (shASC#2) in mRNA. | [7] |

| MTDH (Control Example) | shRNA | Jurkat | ~80% reduction in mRNA. | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments involved in the shRNA-mediated silencing of APOBEC2 in the C2C12 mouse myoblast cell line, a standard model for studying myogenesis.[3][6]

C2C12 Cell Culture and Differentiation

-

Cell Maintenance : Culture C2C12 cells (e.g., ATCC CRL-1772) in Growth Medium: high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a 37°C incubator with 5% CO₂. Do not allow cultures to become fully confluent to maintain their myoblastic potential.[9]

-

Initiation of Differentiation : To induce myoblast fusion into myotubes, seed 2.5 x 10⁵ cells per well in a 6-well plate. After 12-24 hours, when cells reach 60-80% confluency, switch to Differentiation Medium: DMEM supplemented with 2% horse serum.[3]

-

Timeline : APOBEC2 expression increases significantly during differentiation, with protein levels rising from day 2 onwards.[1][3] Phenotypic analysis is typically conducted between day 2 and day 5 of differentiation.

Lentiviral Production and Transduction for shRNA Delivery

This protocol is adapted from Lorenzo et al., 2020 for producing lentiviral particles to deliver shRNA constructs (e.g., pLKO.1-puro-shAPOBEC2) into C2C12 cells.[3]

-

Plasmid Co-transfection : In a 10 cm dish, transfect 293T cells with the shRNA-containing pLKO.1 vector, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.g) using a transfection reagent like Lipofectamine 2000 according to the manufacturer's instructions.

-

Viral Particle Collection : Collect the supernatant containing the lentiviral particles at 24 and 48 hours post-transfection.

-

Filter and Store : Pass the collected supernatant through a 0.45 µm filter to remove cellular debris. Viral particles can be used immediately or stored at -80°C.

-

C2C12 Transduction : Seed C2C12 myoblasts at a low density (~2800 cells/cm²). Infect the cells with the collected lentiviral supernatant in Growth Medium containing 8 µg/mL polybrene for 12-24 hours.

-

Selection of Stable Cells : Two days after infection, begin selection by culturing the cells in Growth Medium containing 4 µg/mL puromycin for at least two days to eliminate non-transduced cells.

-

Expansion and Validation : Expand the puromycin-resistant cells and validate the knockdown of APOBEC2 protein using Western blot analysis.

Western Blot Analysis for APOBEC2 Knockdown Validation

-

Cell Lysis : Wash cells once with ice-cold PBS. Lyse the cells directly in the well by adding 1x Laemmli sample buffer (e.g., 300 µl for a 6-well plate). Scrape the cells and transfer the lysate to a microfuge tube.

-

Sonication : Sonicate the lysate on ice to shear genomic DNA and reduce viscosity.

-

Denaturation : Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE : Load equal amounts of total protein per lane onto a polyacrylamide gel (e.g., 12% Tris-glycine gel). Run the gel to separate proteins by size.

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to APOBEC2 (e.g., Santa Cruz Biotechnology, sc-365151) overnight at 4°C with gentle agitation.[5] A loading control antibody (e.g., α-Tubulin or GAPDH) must be used to ensure equal protein loading.

-

Washing : Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The APOBEC2 protein has a predicted molecular weight of ~26 kDa but may be observed around 32 kDa.[5]

Visualizations

Experimental Workflow

The following diagram outlines the key steps for shRNA-mediated silencing of APOBEC2 in C2C12 cells, from vector preparation to validation of knockdown.

Caption: Workflow for APOBEC2 gene silencing.

APOBEC2 Signaling Pathway in Myogenesis

This diagram illustrates the proposed mechanism of APOBEC2 as a transcriptional repressor during skeletal muscle differentiation. APOBEC2 forms a complex with HDAC1 to suppress genes that are not related to muscle development, thereby promoting proper cell fate commitment.

Caption: APOBEC2 transcriptional repression pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 9. APOBEC2 negatively regulates myoblast differentiation in muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to APOBEC2 Gene Knockdown for Functional Analysis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

APOBEC2 (Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 2) is a member of the AID/APOBEC family of cytidine deaminases.[1][2] While other family members are known for their roles in immunity and RNA/DNA editing, APOBEC2's function has been more enigmatic.[1][3] Recent evidence strongly points to a critical role for APOBEC2 in muscle development and differentiation.[3][4][5] Unlike its relatives, APOBEC2 does not appear to function through RNA editing or DNA mutation in muscle cells.[1][2] Instead, it acts as a transcriptional repressor.[1][2][6] APOBEC2 is found in both the nucleus and cytoplasm of muscle cells and binds to chromatin at the promoter regions of specific genes.[1][2] By interacting with transcriptional corepressor complexes, such as the NuRD complex which includes HDAC1, APOBEC2 suppresses the expression of genes involved in non-muscle cell fates.[1][2][5] This action helps enforce and safeguard the proper myogenic differentiation program.[1][3]

This guide provides a comprehensive technical framework for investigating APOBEC2 function using a gene knockdown strategy, focusing on the C2C12 myoblast cell line as a model system. It includes detailed experimental protocols, data interpretation guidelines, and visual workflows to facilitate the design and execution of robust functional analyses.

Gene Knockdown Strategy: RNA Interference (RNAi)

To study the loss-of-function phenotype of APOBEC2, RNA interference (RNAi) is a rapid and effective method. Small interfering RNAs (siRNAs) are designed to be complementary to the APOBEC2 mRNA sequence, leading to its degradation by the RNA-Induced Silencing Complex (RISC) and subsequent reduction in APOBEC2 protein levels.

Key Considerations:

-

Specificity: Use a pool of 3-4 distinct siRNAs targeting different regions of the APOBEC2 mRNA to minimize off-target effects and ensure robust knockdown.[7][8]

-

Controls: Proper controls are critical. Include a non-targeting (scramble) siRNA control to account for cellular responses to the transfection process itself, and an untransfected control.

-

Validation: Knockdown efficiency must be validated at both the mRNA (qPCR) and protein (Western Blot) levels.

Experimental Workflow

The following diagram outlines the typical workflow for an APOBEC2 knockdown experiment, from cell culture to functional analysis.

Detailed Experimental Protocols

Protocol: siRNA Transfection of C2C12 Myoblasts

This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other formats.[9]

-

Cell Seeding: The day before transfection, seed 2.0 x 10^5 C2C12 cells per well in 2 mL of antibiotic-free growth medium (DMEM, 10% FBS). Ensure cells reach 60-80% confluency at the time of transfection.[9]

-

Complex Preparation:

-

For each well, prepare two microfuge tubes.

-

Tube A (siRNA): Dilute 60 pmol of siRNA (e.g., 3 µL of a 20 µM stock) into 100 µL of Opti-MEM™ I Reduced Serum Medium.

-

Tube B (Lipid): Dilute 6 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I.

-

-

Complex Formation: Add the diluted siRNA (Tube A) to the diluted lipid (Tube B). Mix gently by pipetting and incubate for 20 minutes at room temperature.

-

Transfection:

-

Gently wash the C2C12 cells once with 2 mL of pre-warmed Opti-MEM™.

-

Aspirate the medium and add 800 µL of Opti-MEM™ to each well.

-

Add the 200 µL siRNA-lipid complex dropwise to the cells.

-

-

Incubation: Incubate cells for 6 hours at 37°C.

-

Medium Change: After 6 hours, aspirate the transfection medium and replace it with 2 mL of fresh, complete growth medium.

-

Harvest: Harvest cells for analysis 48 to 72 hours post-transfection.

Protocol: Validation by Quantitative Real-Time PCR (qPCR)

-

RNA Isolation: Lyse cells and isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Elute in RNase-free water.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction:

-

Prepare a reaction mix containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water.

-

Use primers that flank the siRNA target site if possible.[10]

-

Human APOBEC2 Forward Primer: 5'-AGCCCTTCGGATAGACACCA-3'

-

Human APOBEC2 Reverse Primer: 5'-GCTTCCTCCAGGTTGTCAGG-3'

-

Housekeeping Gene (e.g., GAPDH) Forward Primer: 5'-TGCACCACCAACTGCTTAGC-3'

-

Housekeeping Gene (e.g., GAPDH) Reverse Primer: 5'-GGCATGGACTGTGGTCATGAG-3'

-

-

Analysis: Run the qPCR plate on a real-time PCR system. Calculate the relative expression of APOBEC2 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the siAPOBEC2 samples to the scramble control.[11]

Protocol: Myogenic Differentiation and Immunofluorescence

-

Induction of Differentiation: At 48 hours post-transfection (when cells are near 100% confluency), switch the growth medium to differentiation medium (DMEM, 2% Horse Serum).

-

Culture: Culture cells for 3-5 days, replacing the differentiation medium every 48 hours.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Primary Antibody: Incubate with a primary antibody against Myosin Heavy Chain (MyHC), a terminal differentiation marker (e.g., MF-20, 1:200 dilution in 1% BSA), overnight at 4°C.

-

Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488, 1:1000) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

Imaging: Wash three times with PBS and image using a fluorescence microscope.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity.

Table 1: qPCR Validation of APOBEC2 Knockdown

| Target | Sample | Normalized ΔCt (vs GAPDH) | ΔΔCt (vs Scramble) | Fold Change (2^-ΔΔCt) | % Knockdown |

| APOBEC2 | Scramble siRNA | 8.52 ± 0.11 | 0.00 | 1.00 | 0% |

| APOBEC2 | siAPOBEC2 Pool | 10.89 ± 0.15 | 2.37 | 0.19 | 81% |

Interpretation: An 81% reduction in APOBEC2 mRNA demonstrates efficient knockdown at the transcript level.

Table 2: Functional Analysis of Myogenic Differentiation

| Condition | Myotube Fusion Index (%)¹ | Myogenin mRNA Fold Change² | MyHC Protein Level (Fold Change)³ |

| Scramble siRNA | 45.3 ± 3.8 | 1.00 | 1.00 |

| siAPOBEC2 | 21.7 ± 2.5 | 0.35 ± 0.08 | 0.41 ± 0.06 |

¹Fusion Index = (Number of nuclei in myotubes with ≥3 nuclei / Total number of nuclei) x 100. ²Relative to Scramble control, measured by qPCR at Day 3 of differentiation. ³Relative to Scramble control, quantified from Western Blot band intensity at Day 5.

Interpretation: Knockdown of APOBEC2 significantly impairs myoblast fusion and reduces the expression of key differentiation markers (Myogenin, MyHC), confirming its crucial role in myogenesis.[1][4]

APOBEC2 Signaling and Mechanism of Action

APOBEC2 functions as a transcriptional repressor by recruiting corepressor complexes to gene promoters.[1][2] Its knockdown leads to the de-repression of non-myogenic genes, which interferes with the proper execution of the muscle differentiation program.[1][2][12]

This diagram illustrates that in normal cells, APOBEC2 recruits the HDAC1/NuRD corepressor complex to silence non-muscle genes, allowing myogenic transcription factors like MyoD to effectively drive differentiation.[1][2] When APOBEC2 is knocked down, these non-muscle genes are inappropriately expressed, interfering with the myogenic program and leading to impaired myotube formation.[2][12]

References

- 1. biorxiv.org [biorxiv.org]

- 2. pnas.org [pnas.org]

- 3. APOBEC2 safeguards skeletal muscle cell fate through binding chromatin and regulating transcription of non-muscle genes during myoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. APOBEC2 negatively regulates myoblast differentiation in muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of the Transcriptional Regulatory Role of the Cytidine Deaminase APOBEC2 in Skeletal Muscle Differentiation - heiDOK [archiv.ub.uni-heidelberg.de]

- 6. biorxiv.org [biorxiv.org]

- 7. realgenelabs.com [realgenelabs.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]